

Technical Guide: Solubility of Methyl 2-amino-6-methylbenzoate in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 2-amino-6-methylbenzoate**

Cat. No.: **B101674**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **Methyl 2-amino-6-methylbenzoate**. Due to a lack of specific published quantitative solubility data for this compound, this document outlines a generalized, robust experimental protocol for its determination. Furthermore, it presents an illustrative framework for data presentation and a visual representation of the experimental workflow to guide researchers in their laboratory practices.

Introduction

Methyl 2-amino-6-methylbenzoate (CAS No. 18595-13-6) is an organic compound with the molecular formula $C_9H_{11}NO_2$.^[1] Its structure, featuring both an amino group and a methyl ester, suggests its potential utility as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and specialty chemical industries. Understanding its solubility in various organic solvents is a critical parameter for its application in synthesis, purification, formulation, and analytical method development.

Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for **Methyl 2-amino-6-methylbenzoate**. Therefore, the following table is presented as an illustrative example of how experimentally determined solubility data

for this compound should be structured for clarity and comparative analysis. Researchers are encouraged to use this format to tabulate their own findings.

Table 1: Illustrative Solubility Data for **Methyl 2-amino-6-methylbenzoate** at 25°C

Solvent	Molarity (mol/L)	Solubility (g/100 mL)	Qualitative Description
Methanol	Data to be determined	Data to be determined	Soluble
Ethanol	Data to be determined	Data to be determined	Freely Soluble
Acetone	Data to be determined	Data to be determined	Soluble
Ethyl Acetate	Data to be determined	Data to be determined	Sparingly Soluble
Dichloromethane	Data to be determined	Data to be determined	Soluble
Toluene	Data to be determined	Data to be determined	Slightly Soluble
Hexane	Data to be determined	Data to be determined	Insoluble
Water	Data to be determined	Data to be determined	Very Slightly Soluble

Note: The qualitative descriptions are based on general principles of organic chemistry and should be confirmed by experimental data.

Experimental Protocol for Solubility Determination

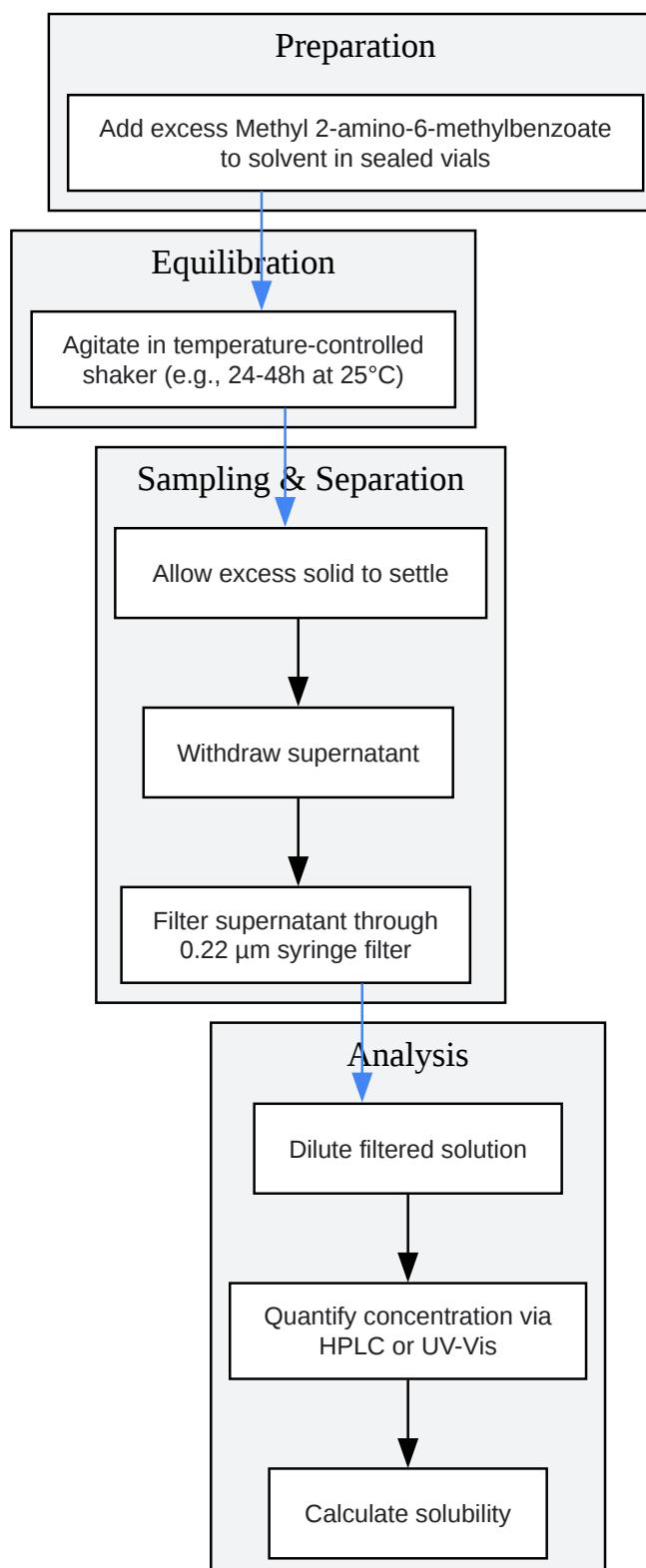
The following is a detailed methodology for determining the equilibrium solubility of **Methyl 2-amino-6-methylbenzoate** in various organic solvents using the widely accepted shake-flask method.^[2]

Objective: To determine the saturation solubility of **Methyl 2-amino-6-methylbenzoate** in a selection of organic solvents at a controlled temperature.

Materials:

- **Methyl 2-amino-6-methylbenzoate** (high purity)
- Selected organic solvents (analytical grade)

- Scintillation vials or other suitable sealed containers
- Temperature-controlled orbital shaker
- Analytical balance
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer


Procedure:

- Preparation of Saturated Solutions: Add an excess amount of **Methyl 2-amino-6-methylbenzoate** to a series of vials, each containing a known volume of a different solvent. The presence of excess solid is crucial to ensure that equilibrium with a saturated solution is achieved. Seal the vials tightly to prevent solvent evaporation.[2]
- Equilibration: Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The required time for equilibration should be determined experimentally by measuring the solute concentration at different time points until it remains constant.[2]
- Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pipette. It is critical to avoid disturbing the solid material at the bottom of the vial.
- Filtration: Filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is essential to prevent an overestimation of the solubility.[2]
- Analysis:

- Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
- Quantify the concentration of **Methyl 2-amino-6-methylbenzoate** in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
- A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.^[2]
- Calculation: Calculate the solubility from the determined concentration, taking into account the dilution factor. Express the solubility in appropriate units, such as mol/L or g/100 mL.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **Methyl 2-amino-6-methylbenzoate**.

[Click to download full resolution via product page](#)

Caption: Workflow for Solubility Determination.

Conclusion

While specific quantitative data on the solubility of **Methyl 2-amino-6-methylbenzoate** in organic solvents is not readily available in the public domain, this guide provides the necessary framework for its experimental determination. The provided protocol, based on the reliable shake-flask method, and the illustrative data presentation format will aid researchers in systematically characterizing this important physical property. Accurate solubility data is fundamental for the effective utilization of **Methyl 2-amino-6-methylbenzoate** in various research and development applications, from synthetic chemistry to drug formulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-amino-6-methylbenzoate | 18595-13-6 [chemnet.com]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Guide: Solubility of Methyl 2-amino-6-methylbenzoate in Organic Solvents]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b101674#solubility-of-methyl-2-amino-6-methylbenzoate-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com